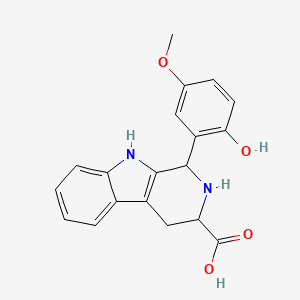

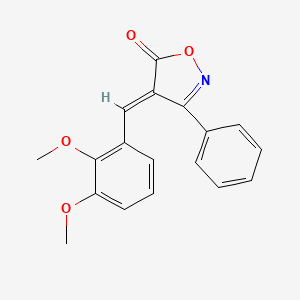

![molecular formula C13H19N5O B5535661 N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)

N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole and imidazole compounds involves multi-step processes that often start with precursor molecules undergoing functionalization reactions. For example, the functionalization reactions of pyrazole derivatives have been demonstrated through experimental and theoretical studies, showcasing methods for converting carboxylic acid to carboxamide via reaction with amines (Yıldırım, Kandemirli, & Demir, 2005). Another example involves the synthesis of imidazole and pyrazole derivatives, indicating versatile routes for creating various substituted molecules (Bobko, Kaura, Evans, & Su, 2012).

Molecular Structure Analysis

The molecular structure of pyrazole and imidazole derivatives has been elucidated using spectroscopic methods, including NMR and mass spectrometry. Detailed structure elucidation can help in understanding the arrangement of atoms and functional groups within these compounds, which is crucial for predicting their reactivity and interactions (Girreser, Rösner, & Vasilev, 2016).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and imidazole derivatives are diverse, including functionalization, coupling, and substitution reactions. These reactions can significantly alter the chemical properties of the base compound, leading to derivatives with varied biological and chemical activities. For instance, the synthesis of chalcone hybrids demonstrates the modification of pyrazole compounds to enhance their biological activities (Sribalan, Banuppriya, Kirubavathi, Jayachitra, & Padmini, 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical applications of these compounds. While specific details on “N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide” are not directly available, related studies on pyrazole derivatives provide insights into their thermal stability and solubility, which are essential for their handling and storage (Kumara, Kumar, Kumar, & Lokanath, 2018).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of related compounds, providing insights into functionalization reactions and theoretical studies. For instance, experimental and theoretical studies on the functionalization reactions of related compounds offer a foundation for understanding how modifications to the molecular structure could affect its activity and properties (İ. Yıldırım, F. Kandemirli, E. Demir, 2005). Additionally, a one-pot synthesis approach for imidazo[1,5-a]pyridines highlights the methodological advancements in creating structurally similar compounds, which could be applied to synthesize N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide efficiently (J. Crawforth, Melissa Paoletti, 2009).

Biological Activities and Applications

The compound's structural relatives have been explored for various biological activities, which could provide insights into its potential applications. Pyrrole–imidazole hairpin polyamides, for example, are studied for their ability to modulate gene expression by disrupting protein–DNA interactions, hinting at the potential gene-regulatory applications of N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide (J. Meier, David C. Montgomery, P. Dervan, 2012). Moreover, the synthesis of symmetric bis(imidazole-4,5-dicarboxamides) substituted with amino acids demonstrates the compound's potential for creating targeted molecular structures with specific biological activities (A. Wiznycia, J. Rush, P. Baures, 2004).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of related compounds provide a basis for exploring N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide in similar applications. For example, the antimicrobial activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives suggests that modifications to the pyrazole and imidazole rings could result in potent antimicrobial agents (B. Jyothi, N. Madhavi, 2019). Additionally, novel pyrazole-4-carboxamide derivatives have been investigated for their potential fungicide applications, indicating that N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide could also be explored for its efficacy against various phytopathogenic fungi (C. Zhang, Jingxin Yang, Cailong Zhao, Longju Li, Zhi-bing Wu, 2023).

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O/c1-2-4-11-9-12(17-16-11)13(19)15-5-3-7-18-8-6-14-10-18/h6,8-10H,2-5,7H2,1H3,(H,15,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZZQGOLNUNKAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

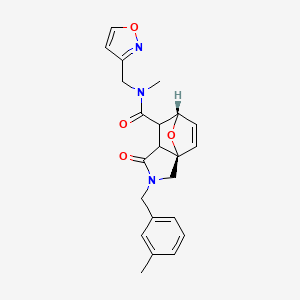

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)

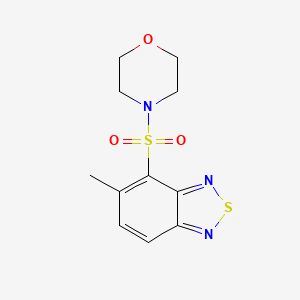

![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

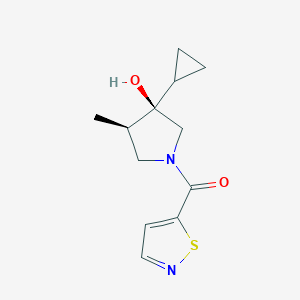

![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)

![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)